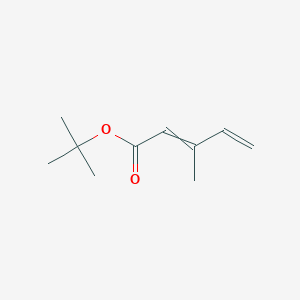

tert-Butyl 3-methylpenta-2,4-dienoate

Description

Structural Classification and Significance within Conjugated Ester Systems

Tert-Butyl 3-methylpenta-2,4-dienoate is classified as a conjugated dienyl ester. This classification arises from its core molecular structure, which features two carbon-carbon double bonds (a diene) separated by a single bond, all of which are in conjugation with the carbonyl group (C=O) of the ester. pressbooks.pub This arrangement of alternating single and multiple bonds creates a system of connected p-orbitals, allowing for the delocalization of π-electrons across the molecule. wikipedia.org

Below is an interactive data table with key properties of this compound.

Strategic Importance of the tert-Butyl Ester Moiety in Contemporary Organic Synthesis

The tert-butyl ester functional group is a cornerstone of modern organic synthesis, primarily serving as a protecting group for carboxylic acids. thieme-connect.com A protecting group is a molecular entity that is temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during a multi-step synthesis. wikipedia.org

The strategic importance of the tert-butyl ester lies in its unique combination of stability and selective reactivity. It exhibits excellent stability under a wide range of conditions, including exposure to strong bases, nucleophiles, and reducing agents. thieme-connect.comresearchgate.net This robustness allows chemists to perform various chemical transformations on other parts of a complex molecule without affecting the protected carboxylic acid. pearson.com

Crucially, the tert-butyl group can be removed—or "deprotected"—under specific and mild acidic conditions, often using reagents like trifluoroacetic acid. youtube.com This selective cleavage is a significant advantage, as it allows for the regeneration of the carboxylic acid at the desired stage of the synthesis without disturbing other acid-sensitive groups that might be present in the molecule. thieme-connect.com The bulky nature of the tert-butyl group also provides steric hindrance, which can shield the ester from certain chemical attacks.

This interactive table summarizes the key advantages of using the tert-Butyl ester as a protecting group.

Overview of Current Research Paradigms and Emerging Trajectories for Dienyl Esters

Dienyl esters, including this compound, are versatile building blocks in organic chemistry. A major area of research involves their use as dienes in the Diels-Alder reaction. wikipedia.org This powerful cycloaddition reaction allows for the formation of six-membered rings, providing a reliable method for constructing complex cyclic systems with high stereochemical control. wikipedia.org The reactivity and selectivity of dienyl esters in these reactions are subjects of ongoing investigation.

Current research paradigms are increasingly focused on the development of novel, efficient, and stereoselective methods for synthesizing dienyl esters. researchgate.netnih.gov For instance, recent studies have explored rhodium-catalyzed approaches to produce E-dienyl esters with high efficiency and tolerance for various functional groups. researchgate.netacs.org Another significant area of research is the use of cross-metathesis reactions to create substituted dienyl esters, which are key components in the synthesis of potent anticancer agents like dictyostatin. nih.govorganic-chemistry.org

Emerging trajectories in the field point towards the application of dienyl esters in polymer chemistry and materials science. The reversible nature of the Diels-Alder reaction, in particular, is being harnessed to create self-healing materials and controlled macromolecular architectures. rsc.orgrevistapolimeros.org.brresearchgate.net Research is also exploring the use of bio-sourced dienes and dienophiles for more sustainable polymer synthesis. rsc.orgsemanticscholar.org As synthetic methodologies become more advanced, the application of specialized dienyl esters like this compound is expected to expand into new and innovative areas of chemical science.

Structure

3D Structure

Properties

CAS No. |

61685-12-9 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

tert-butyl 3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C10H16O2/c1-6-8(2)7-9(11)12-10(3,4)5/h6-7H,1H2,2-5H3 |

InChI Key |

KHKFJWWKHUONSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C)C=C |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Tert Butyl 3 Methylpenta 2,4 Dienoate Transformations

Polymerization Reaction Mechanisms of Conjugated Dienoates

The polymerization of conjugated dienes, such as the parent structure of tert-Butyl 3-methylpenta-2,4-dienoate, can proceed through various mechanisms, primarily involving the π-bonds of the diene system. libretexts.orgidc-online.comlibretexts.org These reactions typically form polymers with repeating units derived from the monomer. unizin.org The presence of the methyl and tert-butyl ester groups introduces electronic and steric factors that influence the polymerization kinetics and the resulting polymer structure.

Elucidation of Regioisomeric Addition Pathways in Free Radical Polymerization

Free radical polymerization of conjugated dienes like 1,3-butadiene (B125203) proceeds via the addition of a radical to the diene system. firsthope.co.in This addition generates a resonance-stabilized allylic radical, which can then be attacked by another monomer unit at two different positions. This leads to multiple regioisomeric structures within the polymer chain. youtube.com

For a substituted diene like this compound, the initiation step involves the formation of a radical which adds to the diene. The propagation can then occur through several pathways:

1,4-Addition: The incoming monomer adds to the C4 position, with the new double bond forming between C2 and C3 of the original monomer unit. This is often the thermodynamically favored pathway, leading to a more stable internal double bond. idc-online.comlibretexts.org

1,2-Addition: The monomer adds to the C2 position, leaving a pendant vinyl group. libretexts.org

4,3-Addition (or 3,4-Addition): The monomer adds at the C4 position, with propagation from C3.

The resonance structures of the allylic radical intermediate dictate these potential pathways. The stability of the resulting radical and the steric hindrance at each reactive site influence the prevalence of each addition mode. The methyl group at C3 and the bulky ester group would significantly influence the regioselectivity of the radical attack.

| Addition Pathway | Structure of Repeating Unit | Key Features |

|---|---|---|

| 1,4-Addition | -[CH₂-C(CO₂tBu)=C(CH₃)-CH₂]- | Internal double bond; likely thermodynamically favored. |

| 1,2-Addition | -[CH(CH=C(CH₃)CO₂tBu)-CH₂]- | Pendant diene group; may lead to cross-linking. |

| 3,4-Addition | -[CH(CO₂tBu)-C(CH₃)(CH=CH₂)]- | Pendant vinyl group; sterically hindered propagation. |

Controlled Radical Polymerization Techniques for Poly(isoprenecarboxylates)

To achieve polymers with well-defined molecular weights, narrow molecular weight distributions, and specific architectures, controlled radical polymerization (CRP) techniques are employed. For monomers analogous to this compound, such as isoprene (B109036) derivatives, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly effective method. nih.govresearchgate.net

RAFT polymerization involves the use of a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible chain transfer process. This allows for the controlled growth of polymer chains. westernsydney.edu.au Studies on the RAFT polymerization of isoprene have demonstrated the ability to synthesize block copolymers, showcasing the "living" nature of the polymerization. researchgate.net This technique can be applied to isoprene carboxylates to produce well-defined homopolymers and block copolymers. rsc.orgrsc.org The choice of RAFT agent, initiator, and temperature is critical to control the polymerization kinetics and prevent side reactions. researchgate.net

Monomer Reactivity Ratios and Copolymerization Kinetics

In copolymerization, where two or more different monomers are polymerized together, monomer reactivity ratios (r₁ and r₂) are crucial parameters that describe the relative reactivity of a growing polymer chain radical towards the different monomers. arxiv.org These ratios determine the composition and microstructure of the resulting copolymer. nih.gov

If r₁ > 1 , the growing chain radical ending in monomer 1 prefers to add another monomer 1.

If r₁ < 1 , the radical prefers to add monomer 2.

If r₁ = 1 , the radical shows no preference.

If r₁r₂ = 1 , an ideal random copolymer is formed.

If r₁r₂ = 0 , a perfectly alternating copolymer is formed.

Determining these ratios typically involves conducting a series of copolymerization reactions with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion. nih.govchemrxiv.org For a monomer like this compound, its reactivity ratios when copolymerized with monomers like styrene (B11656) or methyl methacrylate (B99206) would depend on both the electronic nature of the conjugated ester system and the steric hindrance imparted by the tert-butyl and methyl groups.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | Product (r₁r₂) | Predicted Copolymer Structure |

|---|---|---|---|---|---|

| This compound | Styrene | 0.8 | 0.6 | 0.48 | Tendency towards random/alternating. |

| This compound | Methyl Methacrylate | 0.5 | 1.5 | 0.75 | Random copolymer with higher incorporation of M₂. |

Organic Reaction Mechanisms Involving the Dienyl System

The reactivity of the dienyl system in this compound is not limited to polymerization. It is also governed by its conformation and the significant steric and electronic influence of its substituents.

Conformational Isomerization and Stereochemical Control in Dienyl Esters

Conjugated dienes can exist as conformational isomers, primarily the s-trans and s-cis conformers, which arise from rotation around the central C2-C3 single bond. libretexts.org The s-trans conformation is generally lower in energy due to reduced steric hindrance. libretexts.org However, for concerted reactions like the Diels-Alder cycloaddition, the diene must adopt the higher-energy s-cis conformation. libretexts.orgmasterorganicchemistry.com

The equilibrium between these conformers and the energy barrier to their interconversion are critical for reactivity. For this compound, the presence of the C3-methyl group and the C2-ester group would create significant steric interactions, influencing the preferred conformation and the rotational barrier. Stereochemical outcomes in reactions are directly linked to the diene's conformation at the moment of reaction. windows.netnih.gov For instance, the stereochemistry of substituents on the diene is retained in the product of a Diels-Alder reaction. masterorganicchemistry.com

Role of the tert-Butyl Group in Directing Reaction Outcomes (e.g., steric effects, electronic contributions)

The tert-butyl group is exceptionally bulky and plays a dominant role in directing the outcomes of reactions involving the dienoate.

Steric Effects: The primary influence of the tert-butyl group is steric hindrance. It can block or slow down reactions at the nearby C2 position and the carbonyl carbon of the ester. In polymerization, it can influence the head-to-tail regioselectivity. In other reactions, it can direct incoming reagents to the less hindered face of the molecule or the less hindered C4 end of the diene system. Studies on other dienes with bulky tert-butyl substituents have shown they can enforce specific conformations and control ion pairing with counterions in radical anions. acs.org

Electronic Contributions: While primarily known for its steric bulk, the tert-butyl group can also make minor electronic contributions through hyperconjugation. This involves the donation of electron density from the C-C and C-H σ-bonds of the alkyl group into the π-system. This weak electron-donating effect can slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially affecting the rate of reactions with electron-deficient reagents. Research on other aromatic systems has shown that tert-butyl groups can raise the energy levels of molecular orbitals. nih.gov

Metal-Mediated and Catalytic Pathways for Dienyl Ester Functionalization

The conjugated diene system of this compound offers a rich platform for a variety of metal-mediated and catalytic functionalization reactions. These transformations, often proceeding with high regio- and stereoselectivity, provide efficient routes to complex molecular architectures. Key mechanistic pathways involved include palladium-catalyzed cross-coupling reactions, ruthenium-catalyzed olefin metathesis, and copper-catalyzed conjugate additions.

Palladium-Catalyzed Cross-Coupling Reactions:

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed C-C bond formation, allows for the coupling of aryl or vinyl halides with alkenes. In the context of dienyl esters like this compound, this reaction can be utilized to introduce aryl or vinyl substituents at various positions of the diene system. The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the diene into the Pd-R bond. A subsequent β-hydride elimination regenerates the catalyst and yields the functionalized product. The regioselectivity of the insertion is influenced by both electronic and steric factors of the diene and the palladium complex. While specific studies on this compound are not extensively documented in publicly available literature, the principles of the Heck reaction are well-established for similar activated alkenes.

A general representation of the Heck reaction is depicted below:

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand

Base: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

Solvent: Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aryl Halide (Ar-X) | Pd(OAc)₂ / PPh₃, Base | Arylated this compound |

| This compound | Vinyl Halide (R-CH=CH-X) | Pd(OAc)₂ / PPh₃, Base | Vinylated this compound |

Ruthenium-Catalyzed Olefin Metathesis:

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are powerful tools for the formation of new carbon-carbon double bonds through olefin metathesis. Cross-metathesis between this compound and another olefin can lead to the synthesis of more complex and functionalized diene structures. The reaction proceeds through the formation of a ruthenacyclobutane intermediate, which then undergoes cycloreversion to yield the new olefinic products. The selectivity of the cross-metathesis reaction is dependent on the relative reactivity of the olefinic partners and the nature of the ruthenium catalyst. Tandem cross-metathesis/Wittig olefination reactions, catalyzed by ruthenium complexes, have been developed for the synthesis of conjugated dienoic esters from terminal olefins, showcasing the versatility of this approach. organic-chemistry.orgnih.gov

Below is a table summarizing the expected outcomes of ruthenium-catalyzed cross-metathesis:

| Reactant 1 | Reactant 2 (Olefin) | Catalyst | Expected Product |

| This compound | Ethylene | Grubbs Catalyst | Elongated dienoate |

| This compound | Styrene | Grubbs Catalyst | Phenyl-substituted dienoate |

| This compound | Acrylate | Grubbs Catalyst | Functionalized dienoate ester |

Copper-Catalyzed Conjugate Addition:

Copper-catalyzed conjugate addition (Michael addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental method for C-C bond formation. In the case of dienyl esters, the addition can occur in a 1,4- or 1,6-fashion. The regioselectivity is influenced by the nature of the copper catalyst, the organometallic reagent (e.g., Grignard reagents, organozincs), and the substitution pattern of the diene. For extended Michael acceptors like sorbate (B1223678) esters, copper-catalyzed asymmetric conjugate addition of Grignard reagents has been shown to proceed with high 1,6-regioselectivity and excellent enantioselectivity, highlighting the potential for stereocontrolled functionalization. beilstein-journals.org

The following table illustrates the potential outcomes of copper-catalyzed conjugate addition to a dienyl ester system:

| Substrate | Organometallic Reagent | Catalyst System | Major Product Type |

| Dienyl Ester | Grignard Reagent (RMgX) | CuBr·SMe₂ / Chiral Ligand | 1,6-Addition Product |

| Dienyl Ester | Organozinc Reagent (R₂Zn) | Cu(OTf)₂ / Chiral Ligand | 1,4- or 1,6-Addition Product |

While detailed experimental data for the specific functionalization of this compound is limited in readily accessible sources, the established reactivity of these metal-catalyzed systems with structurally similar dienoates and unsaturated esters provides a strong basis for predicting and designing synthetic transformations of this compound. Further research in this area would be valuable for elucidating the specific reaction parameters and mechanistic nuances for this particular substrate.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3 Methylpenta 2,4 Dienoate and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like tert-Butyl 3-methylpenta-2,4-dienoate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra provide the fundamental information for assigning the atomic connectivity and stereochemistry of the diene system. The presence of electronegative atoms and unsaturated groups significantly influences the chemical shifts. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic protons, the methyl group attached to the diene, and the tert-butyl group of the ester. The chemical shifts are influenced by the electronic environment and the geometry of the double bonds. oregonstate.edu For the (2E,4E)-isomer, the vinylic proton at C2 would appear downfield due to the deshielding effect of the carbonyl group. The coupling constant between the trans-vinylic protons (H4 and H5) would be characteristically large (typically >12 Hz).

¹³C NMR Spectroscopy: The carbon spectrum provides information on all carbon environments within the molecule. libretexts.org The carbonyl carbon of the ester is expected to appear significantly downfield (around 165-175 ppm). wisc.educompoundchem.com The sp² hybridized carbons of the conjugated diene system would resonate in the typical olefinic region (110-150 ppm), while the sp³ carbons of the methyl and tert-butyl groups would appear upfield. oregonstate.edu The quaternary carbon of the tert-butyl group is typically a weak signal. oregonstate.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (2E,4E)-tert-Butyl 3-methylpenta-2,4-dienoate in CDCl₃

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C=O | - | ~166 |

| 2 | =CH | ~5.8 | ~118 |

| 3 | =C-CH₃ | - | ~150 |

| 4 | =CH | ~7.3 | ~128 |

| 5 | =CH₂ | ~5.5-5.7 | ~135 |

| 6 | 3-CH₃ | ~2.1 | ~14 |

| 7 | C(CH₃)₃ | - | ~80 |

| 8 | C(CH₃)₃ | ~1.5 | ~28 |

While 1D NMR provides primary assignments, 2D NMR techniques are indispensable for unambiguous confirmation and for probing spatial relationships.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a clear correlation between the vinylic protons at C4 and C5, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) couplings between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the protons of the tert-butyl group (H8) to the ester carbonyl carbon (C1) and the quaternary carbon (C7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry of the double bonds. In the (2E,4E)-isomer, a Nuclear Overhauser Effect (NOE) would be observed between the methyl protons (H6) and the vinylic proton at C4, confirming their s-cis relationship around the C3-C4 bond. Conversely, an NOE between the methyl protons (H6) and the vinylic proton at C2 would suggest a (2Z) configuration.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by absorptions from the α,β-unsaturated ester and the conjugated diene system. The conjugation of the carbonyl group with the diene system lowers the frequency of the C=O stretching vibration compared to a saturated ester. quimicaorganica.orgorgchemboulder.com

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | α,β-Unsaturated Ester | 1730-1715 | Strong |

| C=C Stretch | Conjugated Diene | 1650-1600 (multiple bands) | Medium-Weak |

| C-H Stretch | sp² (Vinylic) | 3100-3000 | Medium |

| C-H Stretch | sp³ (Alkyl) | 3000-2850 | Medium |

| C-O Stretch | Ester | 1300-1000 (two bands) | Strong |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₆O₂), HRMS would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways, providing further structural confirmation. bryankatzenmeyer.com A characteristic fragmentation pattern for tert-butyl esters is the loss of a stable tert-butyl cation or the neutral molecule isobutylene. nih.gov

Interactive Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Proposed Fragment | Fragmentation Pathway |

| 168.1150 | [M]⁺ | Molecular Ion (C₁₀H₁₆O₂) |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical |

| 112 | [M - C₄H₈]⁺ | Loss of neutral isobutylene |

| 97 | [M - O-tBu]⁺ | Cleavage of the ester oxygen bond |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |

X-ray Crystallographic Analysis for Absolute Configuration Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would offer the most definitive and unambiguous structural elucidation. nih.gov This technique maps the electron density of the atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles. dergipark.org.tr

X-ray crystallography would unequivocally confirm:

The E/Z stereochemistry at both the C2=C3 and C4=C5 double bonds.

The planarity of the conjugated π-system.

Intermolecular interactions present in the solid state.

While powerful, this method is contingent upon the ability to grow a single crystal of sufficient quality, which is not always feasible.

V. Computational Chemistry and Theoretical Studies of Tert Butyl 3 Methylpenta 2,4 Dienoate Systems

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical methods are fundamental to understanding the electronic structure of molecules and, consequently, their reactivity. These calculations can map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the structures of transient species.

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. By approximating the electron density of a molecule, DFT can accurately and efficiently calculate the geometries and energies of ground states, transition states, and intermediates. For a hypothetical reaction involving tert-butyl 3-methylpenta-2,4-dienoate, DFT would be employed to locate the transition state structures, which represent the energy maxima along the reaction coordinate. Characterization of these transition states, including their vibrational frequencies, confirms them as true saddle points on the potential energy surface.

A hypothetical table of DFT-calculated parameters for a reaction transition state is presented below.

| Parameter | Value |

| Electronic Energy (Hartree) | -XXX.XXXXXX |

| Zero-point vibrational energy (kcal/mol) | XX.X |

| Imaginary Frequency (cm⁻¹) | -XXX.X |

| Key Bond Distance 1 (Å) | X.XXX |

| Key Bond Distance 2 (Å) | X.XXX |

This table is illustrative and does not represent actual calculated data for this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides high accuracy, it is computationally expensive. For larger systems or longer timescale phenomena like conformational changes, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. MM methods use a classical force field to model the potential energy of a system, allowing for rapid calculation of different molecular conformations. MD simulations build upon this by simulating the movement of atoms over time, providing insight into the dynamic behavior of the molecule and the relative populations of different conformers. For this compound, these methods could be used to explore the rotational barriers around its single bonds and identify the most stable three-dimensional structures.

Prediction of Spectroscopic Signatures and Reactivity Trends

Computational methods are invaluable for predicting the spectroscopic properties of molecules. By calculating vibrational frequencies, it is possible to predict an infrared (IR) spectrum. Similarly, calculations of electronic transitions can predict the ultraviolet-visible (UV-Vis) spectrum, and nuclear magnetic shieldings can be used to predict the nuclear magnetic resonance (NMR) spectrum. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Furthermore, reactivity trends can be predicted by analyzing calculated properties such as molecular orbital energies (e.g., HOMO-LUMO gap) and electrostatic potential maps.

A hypothetical table of predicted spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value |

| Key IR Frequency 1 (cm⁻¹) | XXXX |

| Key IR Frequency 2 (cm⁻¹) | XXXX |

| ¹H NMR Chemical Shift 1 (ppm) | X.XX |

| ¹³C NMR Chemical Shift 1 (ppm) | XXX.X |

| Maximum UV-Vis Absorption (nm) | XXX |

This table is illustrative and does not represent actual calculated data for this compound.

Solvation Models and Environmental Effects in Computational Studies

Reactions are typically carried out in a solvent, and the surrounding solvent molecules can significantly influence the reaction mechanism and energetics. Computational solvation models are used to account for these environmental effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a given dielectric constant. Including these models in the calculations for this compound would provide a more realistic description of its behavior in solution.

Vi. Applications in Complex Chemical Synthesis and Materials Science

Strategic Intermediates in Natural Product Total Synthesis

Scientific literature does not currently provide specific examples of tert-Butyl 3-methylpenta-2,4-dienoate being utilized as a strategic intermediate in the total synthesis of carotenoids, apocarotenoids, or the oxidative metabolites of polyenes such as lycopene (B16060).

There is no available research detailing the use of this compound in the construction of the characteristic polyene frameworks of carotenoids and apocarotenoids.

Information regarding the application of this compound in the synthesis of oxidative metabolites of lycopene or other polyenes could not be found in the surveyed scientific databases.

Design and Synthesis of Biologically Active Molecules and Ligands

The role of this compound in the development of biologically active molecules, specifically Abscisic Acid (ABA) analogues, and its use in structure-activity relationship studies is not documented.

There are no published studies that describe the use of this compound as a precursor or intermediate in the synthesis of Abscisic Acid (ABA) analogues.

Consequently, without its use in the synthesis of ABA analogues, there is no information on the involvement of this compound in Structure-Activity Relationship (SAR) studies for this class of compounds.

Polymer Science and Advanced Materials Development

The application of this compound in the field of polymer science and the development of advanced materials is not reported in the current body of scientific literature. Its potential as a monomer or modifying agent in polymerization reactions has not been explored in published research.

Synthesis and Characterization of Poly(isoprenecarboxylates) from Dienoate Monomers

This subsection would ideally detail the polymerization process of this compound to form poly(isoprenecarboxylates). This would include information on the types of polymerization methods employed, such as anionic, cationic, or free-radical polymerization, and the specific conditions required for each. Key parameters like initiator selection, solvent systems, reaction temperature, and time would be presented.

Following the synthesis, the characterization of the resulting polymer would be discussed. This would involve the use of various analytical techniques to confirm the structure and purity of the poly(isoprenecarboxylates). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC) would be central to this characterization. Data from these analyses, typically presented in tables and figures, would provide evidence of the polymer's molecular weight, molecular weight distribution (polydispersity index), and structural integrity. Without specific research, no such data can be provided.

Elucidation of Macromolecular Properties and Their Dependence on Monomer Structure

This subsection would focus on the relationship between the structure of the this compound monomer and the resulting macromolecular properties of the poly(isoprenecarboxylate). The investigation would cover thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), determined by techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Due to the lack of available research, a data table detailing these macromolecular properties cannot be generated.

Vii. Future Research Directions and Methodological Advancements

Novel Catalytic Systems for Sustainable and Efficient Dienoate Synthesis

The pursuit of green chemistry principles is driving the development of new catalytic systems for dienoate synthesis. researchgate.net Research is focused on creating catalysts that are not only highly efficient and selective but also environmentally benign and recyclable. nano-ntp.com This includes the use of earth-abundant, non-toxic metals and bio-inspired frameworks that can operate under milder reaction conditions, thereby reducing energy consumption and waste generation. researchgate.net

For the synthesis of complex dienoates, catalyst-controlled stereoselective reactions are a key area of investigation. For instance, molybdenum-based and ruthenium-based metathesis catalysts have shown remarkable success in producing stereoisomerically pure macrocyclic (E,Z)- or (Z,E)-dienoates. nih.govacs.orgnih.gov These systems offer high Z/E selectivity, which is crucial for controlling the geometric isomerism of the dienoate backbone and, consequently, the properties of the final product. nih.govnih.gov The development of such catalysts for the specific synthesis of tert-butyl 3-methylpenta-2,4-dienoate could enable precise control over its isomeric purity, which is often a critical factor in its subsequent applications.

| Catalyst Type | Metal Center | Key Advantages for Dienoate Synthesis |

| Metathesis Catalysts | Molybdenum (Mo), Ruthenium (Ru) | High stereoselectivity (Z/E control), efficiency in forming C=C bonds. nih.govacs.orgnih.gov |

| Bio-inspired Catalysts | Earth-abundant metals (e.g., Fe, Cu) | Sustainability, lower toxicity, operation under mild conditions. researchgate.net |

| Organocatalysts | Metal-free organic molecules | Avoidance of heavy metal contamination, often milder reaction conditions. nano-ntp.com |

Chemoenzymatic and Biocatalytic Pathways for Stereoselective Production

The integration of enzymes into synthetic pathways, known as chemoenzymatic synthesis, offers a powerful approach for the stereoselective production of complex molecules like this compound. mdpi.com Biocatalysts, such as isolated enzymes or whole-cell systems, can perform reactions with exceptional regio- and stereoselectivity under mild conditions, which is often challenging to achieve with traditional chemical catalysts. mdpi.commdpi.com

Engineered enzymes are at the forefront of this research area. nih.gov Through techniques like directed evolution, scientists can tailor enzymes to accept non-natural substrates and catalyze specific transformations with high efficiency and selectivity. nih.gov For instance, engineered oxidoreductases and lipases could be developed to introduce chirality into the dienoate structure or to selectively resolve racemic mixtures, yielding enantiomerically pure forms of this compound derivatives. mdpi.comresearchgate.net This is particularly relevant for applications where specific stereoisomers exhibit desired biological activity or material properties. The use of enzymes can also contribute to more sustainable processes by reducing the need for protecting groups and harsh reagents. mdpi.com

Integration of Flow Chemistry and High-Throughput Synthesis for Dienoate Libraries

Flow chemistry, where reactions are performed in continuously flowing streams within microreactors, is emerging as a transformative technology for chemical synthesis. seqens.com This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous intermediates. mdpi.comchimia.ch For the synthesis of dienoates, flow chemistry can lead to higher yields, improved purity, and faster reaction times. seqens.com

When combined with high-throughput experimentation (HTE), flow chemistry enables the rapid synthesis and screening of large libraries of compounds. rsc.orgyoutube.com This is particularly valuable for drug discovery and materials science, where a diverse range of dienoate derivatives may need to be evaluated. nih.gov Automated flow synthesis platforms can systematically vary substituents and reaction conditions to generate a library of compounds based on the this compound scaffold, accelerating the discovery of new molecules with optimized properties. chemrxiv.org The scalability of flow processes also facilitates a smoother transition from laboratory-scale research to industrial production. seqens.com

| Technology | Key Features | Advantages for Dienoate Synthesis |

| Flow Chemistry | Continuous processing in microreactors | Enhanced reaction control, improved safety, faster reactions, scalability. seqens.commdpi.com |

| High-Throughput Experimentation (HTE) | Rapid, parallel synthesis and screening | Accelerated discovery of new dienoate derivatives with desired properties. rsc.org |

| Automated Synthesis | Robotic platforms for reaction execution | Increased efficiency, reproducibility, and generation of large compound libraries. |

Application of Artificial Intelligence and Machine Learning in Dienoate Design

Exploration of New Functional Materials and Advanced Applications

Future research will also focus on exploring the potential of this compound as a building block for new functional materials. The diene functionality makes it a prime candidate for polymerization reactions, leading to the formation of novel polymers with unique properties. The methyl and tert-butyl ester groups can be strategically manipulated to tune the physical and chemical characteristics of these polymers, such as their thermal stability, solubility, and mechanical strength.

The development of advanced applications for these new materials is a key research direction. For instance, polymers derived from this dienoate could find use in biodegradable plastics, advanced coatings, or as matrices for controlled-release drug delivery systems. The specific stereochemistry of the dienoate, which can be controlled through advanced catalytic and biocatalytic methods, will likely play a crucial role in determining the macroscopic properties of the resulting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.